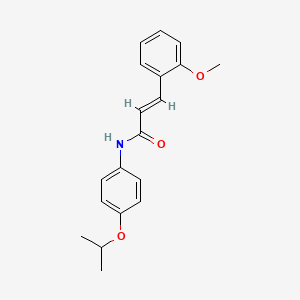

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide

Description

(E)-N-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by its (E)-stereochemistry, a 4-isopropoxyphenyl group attached to the amide nitrogen, and a 2-methoxyphenyl substituent on the α,β-unsaturated carbonyl system. The isopropoxy and methoxy substituents influence its electronic properties, solubility, and steric interactions, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14(2)23-17-11-9-16(10-12-17)20-19(21)13-8-15-6-4-5-7-18(15)22-3/h4-14H,1-3H3,(H,20,21)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNBLJPPILLTQZ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxyaniline and 2-methoxybenzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

Acrylamide Formation: The intermediate product is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Physicochemical and Spectroscopic Data

- NMR Shifts : The target compound’s ¹H NMR shows characteristic doublets for the acrylamide α,β-protons at δ 6.8–7.2 ppm, similar to other (E)-configured derivatives .

- Mass Spectrometry : Molecular ion peaks at m/z 355.4 ([M+H]⁺) align with calculated values, distinguishing it from dichloro- or trimethoxy-substituted analogues .

Biological Activity

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

- Molecular Formula : CHNO

- Molecular Weight : 285.34 g/mol

The presence of isopropoxy and methoxy groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological properties.

Synthesis

The synthesis of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide typically involves:

- Starting Materials : 4-isopropoxyaniline and 2-methoxybenzaldehyde.

- Condensation Reaction : The starting materials undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide).

- Acrylamide Formation : The intermediate product is reacted with acryloyl chloride in the presence of triethylamine to yield the final product.

Anticancer Properties

Recent studies have indicated that (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide exhibits significant anticancer activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases, leading to cell cycle arrest and mitochondrial depolarization. It may also generate reactive oxygen species (ROS), which are known to play a role in cancer cell death .

- Cell Line Studies : In vitro studies have shown that this compound has potent antiproliferative effects against various human tumor cell lines, with IC values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties.

- Research Findings : Preliminary findings suggest that it may possess activity against certain bacterial strains, though further studies are required to establish its efficacy and mechanism against specific pathogens.

Study 1: Anticancer Activity Evaluation

A study evaluating the antiproliferative effects of several acrylamide derivatives found that (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study reported an IC value comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways through which this compound exerts its anticancer effects. The study highlighted the role of ROS generation and mitochondrial dysfunction as critical factors in mediating apoptosis in treated cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of (E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide can be influenced by structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Isopropoxy Group | Enhances hydrophobic interactions |

| Methoxy Group | Modulates electronic properties |

| Acrylamide Moiety | Critical for binding to target enzymes |

These modifications can significantly affect the compound's potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.